molecular formula C12H10BrNO2S B4720896 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Cat. No.: B4720896
M. Wt: 312.18 g/mol
InChI Key: NQNIGLGCCVKFND-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a methoxyphenyl group attached to the nitrogen atom of the carboxamide group.

Properties

IUPAC Name

5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNIGLGCCVKFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Carboxylic Acid: The brominated thiophene is then converted to thiophene-2-carboxylic acid through a carboxylation reaction.

    Amidation: The thiophene-2-carboxylic acid is reacted with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or dimethylformamide (DMF).

Major Products Formed

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

    Coupling: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Materials Science: The compound is utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide
  • 5-bromo-N-(4-methoxybenzyl)picolinamide
  • 5-(4-(diphenylamino)phenyl)thiophene-2-carboxamide

Uniqueness

5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile. Compared to other similar compounds, it may exhibit distinct biological activities and applications, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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